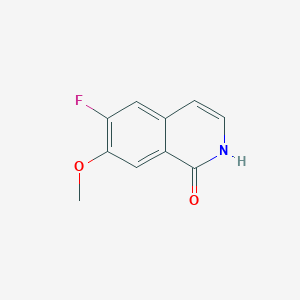

6-fluoro-7-methoxyisoquinolin-1(2H)-one

Description

Propriétés

IUPAC Name |

6-fluoro-7-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXDNPRKLJXPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC(=O)C2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one starting materials

Technical Guide: Synthesis of 6-Fluoro-7-Methoxyisoquinolin-1(2H)-one Precursors and Core Scaffold

Executive Summary & Strategic Analysis

The synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one represents a specific regiochemical challenge in medicinal chemistry. This scaffold is a critical pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.

The primary difficulty lies in the regioselective placement of the fluorine and methoxy substituents relative to the lactam core. Direct fluorination of the isoquinolinone core is non-viable due to the directing effects of the methoxy group, which favor the 5- or 8-positions rather than the desired 6-position.[1] Therefore, the synthesis must rely on the precise construction of a polysubstituted benzoic acid precursor prior to ring closure.

This guide details the "Gold Standard" synthetic route: the 2-Methylbenzoic Acid / DMF-DMA Cyclization . This pathway offers superior regiocontrol compared to Pomeranz-Fritsch or Cinnamic Acid (Etabo) routes, which often suffer from isomeric mixtures due to the competing directing effects of the fluorine and methoxy groups.

Retrosynthetic Logic

To achieve the 6-fluoro-7-methoxy substitution pattern, we must disconnect the isoquinolinone ring at the C3-C4 bond (vinyl region) and the N2-C1 bond.

-

Target: 6-Fluoro-7-methoxyisoquinolin-1(2H)-one

-

Key Disconnection: The C3 and C4 carbons are derived from an external electrophile (dimethylformamide dimethyl acetal, DMF-DMA) reacting with a 2-methyl group on a benzoic acid core.

-

Critical Precursor: 4-Fluoro-5-methoxy-2-methylbenzoic acid .

-

Note: The numbering changes from the isoquinolinone to the benzoic acid.

-

Isoquinolinone C6-F

Benzoic Acid C4-F. -

Isoquinolinone C7-OMe

Benzoic Acid C5-OMe.

-

Visualizing the Retrosynthesis (DOT)

Caption: Retrosynthetic breakdown identifying the critical 2-methylbenzoate precursor.

Synthesis of Starting Materials (The Precursor Phase)

The commercially available starting material is 4-fluoro-3-methoxybenzoic acid (CAS: 403-20-3). The objective is to introduce a methyl group at the 2-position (ortho to the carboxylic acid) to enable the subsequent ring closure.

Step 1: Regioselective Bromination

We utilize the directing effects of the methoxy group to install a halogen handle.

-

Reagent: Bromine (

) in Acetic Acid or N-Bromosuccinimide (NBS). -

Mechanism: The methoxy group (C3) is a strong ortho/para activator. The fluorine (C4) is a weak ortho/para director. The carboxyl group (C1) is a meta director.

-

Site 2 (Ortho to COOH): Sterically crowded.

-

Site 5 (Meta to COOH): Ortho to OMe, Meta to F.

-

Site 6 (Ortho to COOH): Para to OMe, Meta to F.

-

-

Outcome: Bromination occurs predominantly at Position 6 (Para to the strong OMe activator).

-

Product: 2-Bromo-4-fluoro-5-methoxybenzoic acid . (Note: Renumbering occurs; the Br takes priority as C2).

Step 2: Esterification & Suzuki-Miyaura Coupling

To install the methyl group, a palladium-catalyzed coupling is preferred over direct alkylation to avoid side reactions.

-

Esterification: Convert the acid to the methyl ester (MeI/K2CO3 or MeOH/H2SO4) to protect the carboxyl group and facilitate the coupling.

-

Coupling: React Methyl 2-bromo-4-fluoro-5-methoxybenzoate with Methylboronic acid (or Trimethylboroxine).

-

Product: Methyl 4-fluoro-5-methoxy-2-methylbenzoate .

Core Scaffold Synthesis (The Cyclization Phase)

Once the "starting material" (the substituted toluene derivative) is synthesized, the construction of the isoquinolinone core is a robust two-step process.

Step 3: Enamine Formation

The activated methyl group at the 2-position reacts with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

-

Conditions: Heating in DMF or neat at 110–140°C.

-

Mechanism: Condensation of the acidic benzylic protons with the acetal to form a reactive dimethylamino-vinyl intermediate (enamine).

Step 4: Ammonolysis & Cyclization

The enamine is treated with an ammonia source.

-

Reagents: Ammonium acetate (

) in Acetic Acid or Ammonia in Methanol. -

Mechanism: Transamination (exchange of dimethylamine for ammonia) followed by intramolecular nucleophilic attack of the nitrogen on the ester carbonyl.

-

Final Product: 6-Fluoro-7-methoxyisoquinolin-1(2H)-one .

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-bromo-4-fluoro-5-methoxybenzoate

-

Dissolution: Dissolve 10.0 g (54 mmol) of 4-fluoro-3-methoxybenzoic acid in 100 mL of glacial acetic acid.

-

Bromination: Add 1.1 equivalents of

dropwise at room temperature. Stir for 4 hours. -

Workup: Pour into ice water. Filter the precipitate.[2] Wash with water and sodium thiosulfate solution (to remove excess

). -

Esterification: Dissolve the crude solid in MeOH (100 mL) with catalytic

. Reflux for 6 hours. Concentrate and extract with EtOAc.[3][4] -

Yield: Expect ~85-90% yield.

Protocol B: Isoquinolinone Ring Closure

-

Condensation: Mix Methyl 4-fluoro-5-methoxy-2-methylbenzoate (1.0 eq) with DMF-DMA (3.0 eq) in anhydrous DMF.

-

Reaction: Heat to 140°C in a sealed tube or under reflux for 16 hours. The solution will turn dark red/brown.

-

Evaporation: Remove volatiles under reduced pressure to obtain the crude enamine (red oil/solid).

-

Cyclization: Redissolve the residue in Glacial Acetic Acid. Add Ammonium Acetate (5.0 eq).

-

Reflux: Heat to reflux (118°C) for 4 hours.

-

Purification: Cool to RT. Pour into water. The product often precipitates. If not, extract with DCM and purify via silica gel chromatography (MeOH/DCM gradient).

Workflow Visualization

Caption: Step-by-step synthetic workflow from commercial acid to final isoquinolinone.

Quantitative Data & Reagent Table

| Reagent / Intermediate | CAS Number | Role | Eq. | Key Condition |

| 4-Fluoro-3-methoxybenzoic acid | 403-20-3 | Starting Material | 1.0 | Regioselective substrate |

| Bromine | 7726-95-6 | Electrophile | 1.1 | Directs para to OMe |

| Methylboronic Acid | 13061-96-6 | Methyl Source | 1.5 | Suzuki Coupling |

| DMF-DMA | 4637-24-5 | C3-C4 Synthon | 3.0 | Forms Enamine |

| Ammonium Acetate | 631-61-8 | Nitrogen Source | 5.0 | Cyclization |

References

-

BenchChem. 4-Fluoro-3-methoxybenzoic acid Synthesis and Protocols. Retrieved from

-

ChemicalBook. Synthesis of 4-Fluoro-3-methoxybenzoic acid and derivatives. Retrieved from

-

MDPI. Diastereoselective Synthesis of Tetrahydroisoquinoline Derivatives via Pomeranz–Fritsch–Bobbitt Cyclization. (Context on alternative cyclization routes). Retrieved from

-

Sigma-Aldrich. 5-Fluoro-2-methoxybenzoic acid Product Data. (Reference for alternative isomeric starting materials). Retrieved from

Sources

- 1. 6-Fluoro-7-methoxyisoquinoline | 1036711-00-8 | Benchchem [benchchem.com]

- 2. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 4. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Potential Biological Activities of Fluorinated Isoquinolinones

Foreword

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] In the relentless pursuit of novel therapeutics, medicinal chemists frequently turn to fluorine incorporation—a strategy proven to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3][4][5][6] The strategic placement of fluorine atoms on the isoquinolinone core can profoundly alter its physicochemical properties, leading to compounds with enhanced potency and selectivity. This guide synthesizes current research to provide an in-depth exploration of the anticancer, antimicrobial, and enzyme-inhibiting potential of this promising class of molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The antiproliferative effects of isoquinoline-based compounds are well-documented, with mechanisms ranging from the inhibition of critical signaling pathways to the induction of apoptosis.[1][7][8][9] Fluorination of the isoquinolinone scaffold has emerged as a powerful strategy to amplify these effects, leading to derivatives with potent, cancer-specific cytotoxicity.

Mechanistic Insights: Topoisomerase Poisoning and Kinase Inhibition

A primary mechanism through which fluorinated isoquinolinones exert their anticancer effects is the inhibition of DNA topoisomerases, particularly Topoisomerase I (Top1). Fluorinated indenoisoquinolines, for instance, act as Top1 poisons.[10] They stabilize the covalent complex formed between Top1 and DNA, which leads to single-strand breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, triggering cell cycle arrest and apoptosis.[10]

The rationale for targeting Top1 stems from its overexpression in many tumor types, making it a validated target for cancer chemotherapy. The introduction of fluorine at specific positions on the indenoisoquinoline scaffold can enhance the stability of the drug within the enzyme-DNA complex, thereby increasing its poisoning activity.[10]

Furthermore, certain fluorinated isoquinoline derivatives have been shown to inhibit key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1] This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can effectively halt tumor progression and induce apoptosis. Fluorination can enhance the binding affinity of these inhibitors to the ATP-binding pocket of kinases within this pathway, leading to improved potency.[1][3]

Quantitative Analysis: Cytotoxicity of Fluorinated Isoquinolinones

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound Class | Derivative | Target Cell Line | IC₅₀ (nM) | Primary Target(s) |

| Indenoisoquinoline | Fluorinated Analog (Compound 29) | - | 8700 | TDP1 |

| Indenoisoquinoline | Fluorinated Analog (Compound 30) | - | 6300 | TDP1 |

| Indenoisoquinoline | Fluorinated Analog (Compound 29) | - | 10200 | TDP2 |

| Indenoisoquinoline | Fluorinated Analog (Compound 30) | - | 9100 | TDP2 |

| Isoquinoline-based | Fluorinated Pentacyclic Analog | Various Cancer Cells | 1 - 200 | Not Specified |

Data synthesized from multiple sources. TDP1/TDP2 values were converted from µM to nM for consistency.[1][10]

Experimental Protocol: MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound. Its principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated isoquinolinone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Visualization: PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical target for many anticancer agents, including isoquinoline derivatives.[1]

Caption: A typical workflow for identifying and characterizing novel antimicrobial agents.

Enzyme Inhibition: A Core Mechanism of Action

The biological effects of many fluorinated isoquinolinones can be traced to the specific inhibition of key enzymes. Fluorine's unique properties—high electronegativity and small size—are particularly advantageous in designing potent and selective enzyme inhibitors, including mechanism-based or "suicide" inhibitors. [6][11][12]

Key Enzymatic Targets

As mentioned in the anticancer section, fluorinated indenoisoquinolines are potent inhibitors of several enzymes involved in DNA metabolism:

-

Topoisomerase I (Top1): Crucial for relieving torsional stress in DNA during replication and transcription. Inhibition leads to DNA damage and cell death. [10]* Tyrosyl-DNA Phosphodiesterase 1 & 2 (TDP1 & TDP2): These enzymes are involved in the repair of Top1-mediated DNA damage. Inhibiting them in conjunction with Top1 poisoning can create a synergistic anticancer effect by preventing the cell from repairing the drug-induced damage. [10]Certain fluorinated indenoisoquinolines have shown dual inhibitory activity against both Top1 and TDP enzymes. [10] Beyond DNA repair, fluorinated isoquinolinones are being explored as inhibitors of various kinases , which are central to cellular signaling. Strategic fluorination can improve metabolic stability and selectivity for the target kinase over others in the human kinome, a critical factor in reducing off-target side effects. [3][4]

Quantitative Analysis: Enzyme Inhibition Constants

The potency of enzyme inhibitors is measured by their half-maximal inhibitory concentration (IC₅₀).

| Compound | Target Enzyme | IC₅₀ (µM) |

| Indenoisoquinoline 29 | TDP1 | 8.7 |

| Indenoisoquinoline 30 | TDP1 | 6.3 |

| Indenoisoquinoline 29 | TDP2 | 10.2 |

| Indenoisoquinoline 30 | TDP2 | 9.1 |

Data extracted from Cushman et al., 2018. [10]

Experimental Protocol: Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the function of Top1, which is to relax supercoiled plasmid DNA.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing Top1 assay buffer (e.g., 10 mM Tris-HCl, 150 mM KCl, 0.1 mM spermidine, 0.5 mM DTT, 0.5 mM EDTA, and 25 µg/mL BSA).

-

Inhibitor Addition: Add varying concentrations of the fluorinated isoquinolinone compound to the reaction tubes. Include a no-inhibitor control and a positive control inhibitor (e.g., Camptothecin).

-

Enzyme and Substrate: Add supercoiled plasmid DNA (e.g., pBR322) to a final concentration of ~10-20 ng/µL. Initiate the reaction by adding a sufficient amount of human Top1 enzyme (e.g., 1-2 units). The final reaction volume is typically 20 µL.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS (to dissociate the enzyme from DNA) and proteinase K (to digest the enzyme).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide). Run the gel at a constant voltage until the different DNA topoisomers are well separated.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Supercoiled DNA (substrate) migrates faster than relaxed DNA (product). An effective inhibitor will prevent the conversion of the supercoiled form to the relaxed form, resulting in a prominent supercoiled band at concentrations where the enzyme is inhibited. Quantify the band intensities to calculate the percentage of inhibition and determine the IC₅₀ value.

Visualization: Mechanism of Topoisomerase I Poisoning

Caption: The trapping of the Top1-DNA cleavage complex by an inhibitor.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the isoquinolinone scaffold represents a highly productive approach in modern drug discovery. The resulting compounds exhibit a compelling range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The evidence strongly suggests that fluorinated isoquinolinones can overcome drug resistance and offer enhanced selectivity for their molecular targets.

Future research should focus on expanding the structure-activity relationship (SAR) studies to fine-tune the positioning and number of fluorine substituents for optimal potency and reduced toxicity. Elucidating the precise mechanisms of action, particularly for antimicrobial derivatives, will be crucial for their clinical development. As synthetic methodologies continue to advance, the generation of diverse libraries of fluorinated isoquinolinones will undoubtedly uncover novel lead compounds for treating a wide array of human diseases.

References

-

Pommier, Y., et al. (2018). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. National Institutes of Health. [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. National Institutes of Health. [Link]

-

Lecomte, S., et al. (1993). Structure--activity relationship of quinolones. PubMed. [Link]

-

HSN, K., et al. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. National Institutes of Health. [Link]

-

Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Hindawi. [Link]

-

Saeed, A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Institutes of Health. [Link]

-

MDPI. (2023). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. [Link]

-

ResearchGate. (2017). Isoquinoline fluorination, fluoroalkylation, and fluoroarylation sites. ResearchGate. [Link]

-

Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. PubMed. [Link]

-

Ono, M., et al. (2019). Synthesis and biological evaluation of F-18 labeled tetrahydroisoquinoline derivatives targeting orexin 1 receptor. PubMed. [Link]

-

MDPI. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]

-

Abdel-Sattar, A. A. M., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

-

Lee, E. S., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. PubMed. [Link]

-

Ni, Y., & Gill, G. (2016). Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. [Link]

-

MDPI. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. [Link]

-

Carroll, A. R., et al. (2021). Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica. National Institutes of Health. [Link]

-

Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. [Link]

-

Synfacts. (2021). Synthesis of Fluoroalkylated Isoquinolinones via Cobalt-Catalyzed C–H Activation/Annulation. Thieme. [Link]

-

MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

-

Lee, E. S., et al. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. PubMed. [Link]

-

Li, Y., et al. (2024). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. National Institutes of Health. [Link]

-

Moore, M. L., & Silverman, R. B. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health. [Link]

-

MDPI. (2024). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI. [Link]

-

French-Ukrainian Journal of Chemistry. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [Link]

-

Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. [Link]

-

Annual Review of Pharmacology and Toxicology. (2021). Biological Impacts of Fluorination: Pharmaceuticals Based on Natural Products. Annual Reviews. [Link]

-

Ojima, I., et al. (2011). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. National Institutes of Health. [Link]

-

Liu, Y. Q., et al. (2024). Biologically active isoquinoline alkaloids covering 2019-2022. PubMed. [Link]

-

Longley, D. B., et al. (2003). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. National Institutes of Health. [Link]

-

Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

-

Trafton, A. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]

-

PharmGKB. (2010). Fluoropyrimidine Pathway, Pharmacodynamics. PharmGKB. [Link]

-

ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fujc.pp.ua [fujc.pp.ua]

- 10. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and History of Substituted Isoquinolin-1(2H)-ones: From Classical Dyes to C-H Activation

Topic: Discovery and History of Substituted Isoquinolin-1(2H)-ones: A Technical Guide Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

The isoquinolin-1(2H)-one (isocarbostyril) scaffold represents a privileged pharmacophore in modern medicinal chemistry. Structurally distinct from its aromatic parent isoquinoline by the presence of a lactam functionality, this moiety serves as a critical bioisostere for the nicotinamide core found in NAD+. This structural mimicry has positioned substituted isoquinolin-1(2H)-ones as central players in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, Rho-kinase (ROCK) inhibitors, and p53-MDM2 antagonists. This guide analyzes the structural evolution of this scaffold, contrasting classical cyclization methodologies with state-of-the-art transition-metal-catalyzed C-H functionalization strategies.

Structural Fundamentals & Pharmacophore Analysis

The biological utility of isoquinolin-1(2H)-one stems from its electronic and steric properties. Unlike isoquinoline, which is basic (pKa ~5.4), the isoquinolin-1(2H)-one exists predominantly in the lactam tautomeric form rather than the lactim (1-hydroxyisoquinoline) form in solution.

-

H-Bonding Profile: The lactam unit provides a rigid hydrogen bond donor (NH) and acceptor (C=O) motif, making it an ideal scaffold for binding to the hinge regions of kinases or the catalytic pockets of ADP-ribosyltransferases.

-

Nicotinamide Mimicry: In PARP inhibitors, the lactam ring superimposes perfectly over the nicotinamide ring of NAD+, locking the inhibitor into the adenosine binding pocket.

Table 1: Physicochemical Comparison

| Property | Isoquinoline | Isoquinolin-1(2H)-one | Relevance to Drug Design |

| Dominant Tautomer | N/A (Aromatic) | Lactam (Amide) | High metabolic stability; specific H-bond directionality. |

| Basicity | Basic (pKa ~5.4) | Neutral/Weakly Acidic | Improved membrane permeability; reduced lysosomal trapping. |

| Key Interactions | Dual-mode binding (Hydrophobic + Polar). |

Therapeutic Landscape: The "Why"

The trajectory of isoquinolin-1(2H)-one research shifted from dye chemistry to pharmacology in the late 20th century.

-

PARP Inhibition (Oncology): The scaffold is the core of PJ34 , a potent tool compound used to validate PARP inhibition in ischemia and cancer. It mimics the nicotinamide pharmacophore, blocking DNA repair in BRCA-deficient cells.

-

5-HT3 Antagonism (Antiemetic): Palonosetron features a fused benzo-isoquinolin-1-one system (benzo[de]isoquinolin-1-one), utilizing the rigid tricyclic core to achieve picomolar affinity for the serotonin receptor.

-

Factor Xa & ROCK: Substituted derivatives are actively explored as anticoagulants and treatments for glaucoma, leveraging the scaffold's ability to orient substituents into specific hydrophobic sub-pockets.

Figure 1: Mechanistic basis for isoquinolin-1(2H)-one efficacy in PARP inhibition. The lactam core mimics the nicotinamide of NAD+.

Evolution of Synthesis: From Classical to C-H Activation

A. Classical Approach: The Gabriel-Colman Rearrangement

Historically, the primary route to substituted isoquinolinones was the Gabriel-Colman rearrangement (1900).

-

Mechanism: Reaction of phthalimidoacetic acid esters with strong alkoxide bases.

-

Limitation: It is a linear sequence requiring pre-functionalized phthalimide precursors. It lacks the flexibility to introduce diverse substituents at the C3 and C4 positions late in the synthesis.

B. Modern Approach: Transition-Metal Catalyzed Annulation

The field was revolutionized in the 2000s by C-H activation strategies, specifically the Rh(III)- and Ru(II)-catalyzed annulation of benzhydroxamic acids with alkynes. This method is atom-economical and modular.

-

Key Innovation: The N-methoxy or N-pivaloyloxy group on the benzamide acts as an oxidizing directing group . It directs the metal to the ortho-position and then acts as an internal oxidant, eliminating the need for external metallic oxidants (like Cu(OAc)2) in many cases.

-

Regioselectivity: The reaction is highly regioselective, typically placing the bulkier alkyne substituent at the C3 position and the smaller group at C4.

Detailed Experimental Protocol

Protocol: Rh(III)-Catalyzed Synthesis of 3,4-Disubstituted Isoquinolin-1(2H)-ones via C-H Activation. Based on the methodology established by Fagnou et al. and Satoh & Miura.

Objective: Synthesis of 3-phenyl-4-methylisoquinolin-1(2H)-one from N-pivaloyloxybenzamide.

Reagents & Equipment:

-

Substrate: N-Pivaloyloxybenzamide (1.0 equiv, 0.5 mmol)

-

Coupling Partner: 1-Phenyl-1-propyne (1.2 equiv)

-

Catalyst: [Cp*RhCl2]2 (Pentamethylcyclopentadienyl rhodium(III) dichloride dimer) (2.5 mol%)

-

Additive: Cesium Acetate (CsOAc) (30 mol%) - Acts as a carboxylate base to assist C-H deprotonation.

-

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (0.2 M concentration)

-

Vessel: Sealed pressure tube.

Step-by-Step Workflow:

-

Charge: In a glovebox or under N2 flow, add N-pivaloyloxybenzamide (110 mg), [Cp*RhCl2]2 (7.7 mg), and CsOAc (28 mg) to a dry pressure tube.

-

Solvation: Add MeOH (2.5 mL).

-

Addition: Add 1-phenyl-1-propyne (via syringe if liquid, or solid addition).

-

Reaction: Seal the tube and heat to 60°C for 16 hours.

-

Note: The solution typically turns from orange to dark red/brown as the active cationic Rh species forms.

-

-

Workup: Cool to room temperature. The product often precipitates directly.

-

Purification: Dilute with EtOAc, wash with NaHCO3 (sat. aq.) to remove pivalic acid byproduct. Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

-

Validation:

-

1H NMR (CDCl3): Look for the disappearance of the NH-OPiv peak and appearance of the lactam NH (broad singlet ~11-12 ppm).

-

Yield: Expect 80-95% for standard substrates.

-

Mechanistic Visualization (Rh-Catalyzed Cycle)

Figure 2: The catalytic cycle of Rh(III)-catalyzed annulation. Key step: The N-O bond acts as an internal oxidant to regenerate the active Rh(III) species from Rh(I).

Future Outlook

The synthesis of isoquinolin-1(2H)-ones has moved beyond simple construction to late-stage functionalization . Current trends focus on:

-

Electrochemical Synthesis: Replacing metal oxidants with anodic oxidation to close the ring (Green Chemistry).

-

Atroposelective Synthesis: Using chiral Cp*Rh catalysts to synthesize axially chiral isoquinolinones, which are gaining traction as protein-protein interaction inhibitors.

References

-

Guimond, N., & Fagnou, K. (2010). Rhodium(III)-catalyzed isoquinolone synthesis: the N-O bond as a handle for C-N bond formation and catalyst turnover. Journal of the American Chemical Society. [Link]

-

Satoh, T., & Miura, M. (2010). Transition-metal-catalyzed regioselective synthesis of isoquinolinones from substituted benzamides and alkynes. Chemistry – A European Journal. [Link]

-

Ripasudil (K-115) Approval. (2014).[1] First-in-class ROCK inhibitor for Glaucoma. Pharmaceuticals and Medical Devices Agency (PMDA) Japan. [Link]

-

Jagtap, P., & Szabo, C. (2005). Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors. Nature Reviews Drug Discovery. [Link]

-

Gabriel, S., & Colman, J. (1900). Ueber die Einwirkung von Natriumalkoholat auf Phthalylglycinester. Berichte der deutschen chemischen Gesellschaft. [Link]

Sources

Application Notes and Protocols for the Synthesis of 6-Fluoro-7-methoxyisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-7-methoxyisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoquinolinone scaffold is a common motif in numerous biologically active natural products and synthetic pharmaceuticals. The incorporation of a fluorine atom at the 6-position and a methoxy group at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This strategic functionalization makes it a valuable building block for the synthesis of novel therapeutic agents.

This document provides a comprehensive, step-by-step guide for the synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one, designed for researchers and scientists in the field of organic synthesis and drug development. The described synthetic route is based on established chemical transformations, with each step detailed to ensure reproducibility.

Synthetic Strategy Overview

The synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one can be achieved through a multi-step sequence starting from the commercially available 3-fluoro-4-methoxyphenylacetic acid. The overall strategy involves the construction of a suitable phenethylamine precursor followed by a cyclization and subsequent aromatization to yield the target isoquinolinone.

The key transformations in this synthetic pathway are:

-

Amide Formation: Conversion of the starting carboxylic acid to the corresponding primary amide.

-

Hofmann Rearrangement: Conversion of the primary amide to a primary amine with the loss of one carbon atom.

-

N-Formylation: Protection of the primary amine as a formamide.

-

Bischler-Napieralski Cyclization: Intramolecular cyclization of the N-formyl derivative to form a dihydroisoquinolinone.

-

Dehydrogenation: Aromatization of the dihydroisoquinolinone to the final product, 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

Caption: Overall synthetic workflow for 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

Part 1: Synthesis of Intermediates

Step 1: Synthesis of 2-(3-Fluoro-4-methoxyphenyl)acetamide

This initial step involves the conversion of the commercially available 3-fluoro-4-methoxyphenylacetic acid into its primary amide. A common and effective method is the activation of the carboxylic acid, for example, by conversion to its acid chloride, followed by reaction with ammonia.

Protocol:

-

Materials and Equipment:

-

3-Fluoro-4-methoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Ammonium hydroxide (NH₄OH, concentrated solution)

-

Dichloromethane (DCM)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, suspend 3-fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).

-

Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

Dissolve the crude acid chloride in fresh DCM and cool it in an ice bath.

-

Slowly add a concentrated solution of ammonium hydroxide (excess) to the cooled solution of the acid chloride with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 2-(3-fluoro-4-methoxyphenyl)acetamide, which can be purified by recrystallization or column chromatography.

-

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 3-Fluoro-4-methoxyphenylacetic acid | 184.16 | 10 | 1.84 g |

| Thionyl chloride | 118.97 | 12 | 0.88 mL |

| Ammonium hydroxide (28%) | 35.05 | Excess | ~10 mL |

| Dichloromethane | 84.93 | - | ~50 mL |

Causality: The conversion of the carboxylic acid to an acid chloride increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by ammonia to form the amide.

Step 2: Synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanamine

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom.[1] This transformation is typically carried out using a hypobromite or hypochlorite solution.

Protocol:

-

Materials and Equipment:

-

2-(3-Fluoro-4-methoxyphenyl)acetamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Dioxane or other suitable solvent

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it in an ice bath.

-

Slowly add bromine (1.1 eq) to the cold NaOH solution to form a sodium hypobromite solution.

-

In a separate flask, dissolve 2-(3-fluoro-4-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent like dioxane.

-

Slowly add the freshly prepared cold sodium hypobromite solution to the amide solution, keeping the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 2-(3-fluoro-4-methoxyphenyl)ethanamine, which can be purified by distillation or column chromatography.

-

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-(3-Fluoro-4-methoxyphenyl)acetamide | 183.18 | 5 | 0.92 g |

| Sodium hydroxide | 40.00 | 20 | 0.80 g |

| Bromine | 159.81 | 5.5 | 0.28 mL |

| Dioxane | 88.11 | - | ~20 mL |

Causality: The Hofmann rearrangement proceeds through the formation of an N-bromoamide intermediate, which upon deprotonation and rearrangement, expels carbon dioxide and generates the primary amine.[1]

Step 3: Synthesis of N-[2-(3-Fluoro-4-methoxyphenyl)ethyl]formamide

N-formylation of the primary amine is the next step. This can be achieved using various formylating agents. A straightforward method involves the use of formic acid.

Protocol:

-

Materials and Equipment:

-

2-(3-Fluoro-4-methoxyphenyl)ethanamine

-

Formic acid (85-98%)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2-(3-fluoro-4-methoxyphenyl)ethanamine (1.0 eq) in toluene.

-

Add formic acid (1.2 eq) to the solution.

-

Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the toluene solution with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure to obtain the crude N-[2-(3-fluoro-4-methoxyphenyl)ethyl]formamide, which is often pure enough for the next step. If necessary, it can be purified by column chromatography.

-

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-(3-Fluoro-4-methoxyphenyl)ethanamine | 169.19 | 4 | 0.68 g |

| Formic acid (98%) | 46.03 | 4.8 | 0.18 mL |

| Toluene | 92.14 | - | ~30 mL |

Causality: The reaction is a condensation between the amine and formic acid, driven to completion by the azeotropic removal of water.

Part 2: Synthesis and Aromatization of the Isoquinolinone Core

Step 4: Synthesis of 6-Fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[2][3] In this case, the N-formyl derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2]

Protocol:

-

Materials and Equipment:

-

N-[2-(3-Fluoro-4-methoxyphenyl)ethyl]formamide

-

Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

-

Acetonitrile or Toluene (anhydrous)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure (using POCl₃):

-

In a round-bottom flask, dissolve N-[2-(3-fluoro-4-methoxyphenyl)ethyl]formamide (1.0 eq) in anhydrous acetonitrile or toluene.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (2.0-3.0 eq) to the cooled solution.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Make the aqueous solution basic by the slow addition of a concentrated sodium hydroxide or potassium carbonate solution.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 6-fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

-

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| N-[2-(3-Fluoro-4-methoxyphenyl)ethyl]formamide | 197.20 | 3 | 0.59 g |

| Phosphorus oxychloride | 153.33 | 9 | 0.82 mL |

| Acetonitrile (anhydrous) | 41.05 | - | ~20 mL |

Causality: POCl₃ activates the amide carbonyl, facilitating an intramolecular electrophilic aromatic substitution onto the electron-rich phenyl ring to form the dihydroisoquinolinone.[4] The methoxy group at the para position to the cyclization site activates the ring for this electrophilic attack.

Caption: Mechanism of the Bischler-Napieralski cyclization.

Step 5: Synthesis of 6-Fluoro-7-methoxyisoquinolin-1(2H)-one

The final step is the dehydrogenation (aromatization) of the dihydroisoquinolinone to the target isoquinolinone. This can be achieved using various oxidizing agents. A common method involves using palladium on carbon (Pd/C) in a high-boiling solvent.

Protocol:

-

Materials and Equipment:

-

6-Fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

-

Palladium on carbon (10% Pd/C)

-

Diphenyl ether or another high-boiling solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with a temperature controller

-

Reflux condenser

-

-

Procedure:

-

In a round-bottom flask, combine 6-fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) and 10% Pd/C (0.1 eq by weight).

-

Add a high-boiling solvent such as diphenyl ether.

-

Heat the mixture to reflux (around 250-260 °C) for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute it with a suitable solvent like ethyl acetate or dichloromethane.

-

Filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product, 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

-

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |

| 6-Fluoro-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one | 195.19 | 2 | 0.39 g |

| 10% Palladium on carbon | - | - | ~40 mg |

| Diphenyl ether | 170.21 | - | ~10 mL |

Causality: The palladium catalyst facilitates the removal of two hydrogen atoms from the dihydroisoquinolinone ring, leading to the formation of the more thermodynamically stable aromatic isoquinolinone system.

Part 3: Characterization

The identity and purity of the synthesized 6-fluoro-7-methoxyisoquinolin-1(2H)-one should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, and the N-H proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the isoquinolinone ring.

-

Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition.

-

Infrared Spectroscopy (IR): The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring.

Expected Spectroscopic Data:

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

Aromatic protons: Signals in the range of δ 7.0-8.0 ppm.

-

Methoxy protons (-OCH₃): A singlet around δ 3.9-4.0 ppm.

-

Vinyl protons on the pyridinone ring: Doublets in the range of δ 6.5-7.5 ppm.

-

N-H proton: A broad singlet, chemical shift can vary depending on solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl carbon (C=O): A signal around δ 160-165 ppm.

-

Aromatic and vinyl carbons: Signals in the range of δ 100-150 ppm.

-

Methoxy carbon (-OCH₃): A signal around δ 56 ppm.

-

-

MS (ESI+): m/z = 194.06 [M+H]⁺ for C₁₀H₈FNO₂.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.

-

Bromine is highly corrosive and toxic. Handle with appropriate safety measures.

-

High-temperature reactions should be conducted with caution, using appropriate heating equipment and monitoring.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Sources

Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of 6-Fluoro-7-methoxyisoquinolin-1(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one derivatives, valuable scaffolds in medicinal chemistry. The described synthetic strategy employs a modified Pomeranz-Fritsch reaction to construct the core isoquinoline ring system, followed by a selective oxidation to yield the target isoquinolin-1(2H)-one. Detailed, step-by-step protocols for each synthetic transformation are provided, accompanied by mechanistic insights and justifications for experimental choices. This guide is intended to equip researchers with the necessary knowledge and practical instructions to successfully synthesize these important heterocyclic compounds.

Introduction

The isoquinoline and isoquinolin-1(2H)-one ring systems are privileged structures found in a vast array of natural products and synthetic molecules with significant biological activities. The incorporation of fluorine and methoxy substituents can profoundly influence the physicochemical and pharmacological properties of these molecules, including their metabolic stability, bioavailability, and target-binding affinity. Specifically, the 6-fluoro-7-methoxy substitution pattern is of considerable interest in the design of novel therapeutic agents.

The Pomeranz-Fritsch reaction, first reported in 1893, offers a direct and versatile method for the synthesis of isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines via an acid-catalyzed cyclization.[1][2][3] While the classical conditions can be harsh, numerous modifications have been developed to improve yields and broaden the substrate scope.[4] This guide details a two-step synthetic sequence commencing with the Pomeranz-Fritsch synthesis of 6-fluoro-7-methoxyisoquinoline, followed by a selective oxidation at the C1 position to afford the desired 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

Synthetic Strategy Overview

The synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one is accomplished through a two-stage process. The initial stage involves the construction of the isoquinoline core via the Pomeranz-Fritsch reaction. In the second stage, the resulting isoquinoline is selectively oxidized to the corresponding isoquinolin-1(2H)-one.

Figure 1: Overall synthetic workflow for 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

Part 1: Pomeranz-Fritsch Synthesis of 6-Fluoro-7-methoxyisoquinoline

The Pomeranz-Fritsch reaction proceeds through two key steps: the formation of a benzalaminoacetal (a Schiff base) from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.[2][5]

Reaction Mechanism

Figure 2: Mechanism of the Pomeranz-Fritsch reaction.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |

| 3-Fluoro-4-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | Commercially available | [6][7] |

| Aminoacetaldehyde dimethyl acetal | C₄H₁₁NO₂ | 105.14 | Commercially available | [8][9] |

| Toluene | C₇H₈ | 92.14 | Anhydrous grade | |

| Concentrated Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | 98% | Handle with extreme caution |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated solution | For neutralization |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent grade | For extraction |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | For drying organic layers | |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | For column chromatography |

Procedure:

Step 1: Formation of the Benzalaminoacetal (Schiff Base)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluoro-4-methoxybenzaldehyde (1.0 eq) and toluene (5 mL per mmol of aldehyde).

-

Add aminoacetaldehyde dimethyl acetal (1.1 eq) to the flask.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

-

Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Cool a flask containing concentrated sulfuric acid (10 mL per mmol of crude benzalaminoacetal) to 0 °C in an ice bath.

-

Slowly add the crude benzalaminoacetal from the previous step to the cold sulfuric acid with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC (a sample can be carefully quenched in water, neutralized, and extracted for TLC analysis).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x V, where V is the volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 6-fluoro-7-methoxyisoquinoline.

Expected Yield: 40-60%

Predicted Spectroscopic Data for 6-Fluoro-7-methoxyisoquinoline:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.15 (s, 1H, H-1), 8.45 (d, J = 5.6 Hz, 1H, H-3), 7.60 (d, J = 5.6 Hz, 1H, H-4), 7.45 (d, J = 8.0 Hz, 1H, H-5), 7.20 (d, J = 10.0 Hz, 1H, H-8), 4.00 (s, 3H, -OCH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.0 (d, J = 245 Hz, C-6), 152.0 (C-1), 148.0 (C-7), 143.0 (C-3), 135.0 (C-4a), 125.0 (d, J = 5 Hz, C-5), 120.0 (C-8a), 118.0 (C-4), 110.0 (d, J = 20 Hz, C-8), 105.0 (d, J = 2 Hz, C-5), 56.5 (-OCH₃).

-

MS (ESI) m/z: 178.06 [M+H]⁺.

Part 2: Selective Oxidation to 6-Fluoro-7-methoxyisoquinolin-1(2H)-one

The conversion of the synthesized 6-fluoro-7-methoxyisoquinoline to the corresponding isoquinolin-1(2H)-one requires a selective oxidation at the C1 position. While strong oxidizing agents like potassium permanganate can lead to ring cleavage, milder and more selective methods are preferred.[10][11] A common approach involves the formation of an N-oxide intermediate, followed by rearrangement, or direct oxidation using specific reagents. A promising method for the selective oxidation of the C-H bond adjacent to the nitrogen in N-heterocycles involves the use of chromium trioxide in pyridine.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |

| 6-Fluoro-7-methoxyisoquinoline | C₁₀H₈FNO | 177.17 | Synthesized above | |

| Chromium Trioxide (CrO₃) | CrO₃ | 99.99 | Reagent grade | Highly toxic and corrosive. |

| Pyridine | C₅H₅N | 79.10 | Anhydrous grade | |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Reagent grade | For extraction |

| Sodium Bisulfite (NaHSO₃) | NaHSO₃ | 104.06 | Saturated solution | For quenching excess oxidant |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M solution | For pH adjustment |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1 M solution | For pH adjustment |

Procedure:

-

Caution: Chromium trioxide is a strong oxidant and a suspected carcinogen. Handle with extreme care in a fume hood.

-

Prepare the Collins reagent in situ: To a stirred solution of anhydrous pyridine (10 eq) in anhydrous dichloromethane (10 mL per mmol of isoquinoline) at 0 °C, slowly add chromium trioxide (5 eq). A burgundy-colored precipitate will form.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 6-fluoro-7-methoxyisoquinoline (1.0 eq) in a small amount of dichloromethane to the prepared Collins reagent.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite until the color changes from dark red/brown to green.

-

Filter the mixture through a pad of celite to remove the chromium salts, washing the pad with dichloromethane.

-

Wash the filtrate with 1 M HCl to remove excess pyridine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane and methanol) to afford 6-fluoro-7-methoxyisoquinolin-1(2H)-one.

Expected Yield: 30-50%

Predicted Spectroscopic Data for 6-Fluoro-7-methoxyisoquinolin-1(2H)-one:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.20 (br s, 1H, NH), 7.80 (d, J = 8.5 Hz, 1H, H-5), 7.25 (d, J = 7.0 Hz, 1H, H-4), 7.15 (d, J = 11.0 Hz, 1H, H-8), 6.50 (d, J = 7.0 Hz, 1H, H-3), 3.90 (s, 3H, -OCH₃).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 162.0 (C=O), 154.0 (d, J = 248 Hz, C-6), 147.0 (C-7), 138.0 (C-8a), 132.0 (C-4), 128.0 (d, J = 6 Hz, C-5), 115.0 (C-4a), 112.0 (d, J = 21 Hz, C-8), 103.0 (C-3), 102.0 (d, J = 2 Hz, C-5), 56.0 (-OCH₃).

-

MS (ESI) m/z: 194.06 [M+H]⁺.

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable chemical transformations. The progress of each reaction should be diligently monitored by TLC to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the intermediate and final products must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The predicted spectroscopic data provided should serve as a guide for characterization. Discrepancies from the expected data may indicate the formation of side products or incomplete reactions, necessitating further optimization of the reaction conditions or purification procedures.

Conclusion

This guide provides a detailed and practical framework for the synthesis of 6-fluoro-7-methoxyisoquinolin-1(2H)-one derivatives. By following the outlined protocols for the Pomeranz-Fritsch reaction and subsequent selective oxidation, researchers can efficiently access this valuable heterocyclic scaffold. The provided mechanistic insights and experimental details are intended to facilitate the successful execution of this synthetic sequence in a laboratory setting.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

- Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.

-

Wikipedia. (2023, December 2). Pomeranz–Fritsch reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. Retrieved from [Link]

-

Name Reaction. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 27). Oxidation with chromium(VI) complexes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Chromium Trioxide (CrO₃). Retrieved from [Link]

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

- Eicher, T., Hauptmann, S., & Speicher, A. (2013).

- Google Patents. (n.d.). CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.

-

PubChem. (n.d.). 7-chloro-6-fluoro-1-methoxyisoquinoline. Retrieved from [Link]

-

Filo. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? Retrieved from [Link]

- Wang, X., et al. (2025, November 15). Light-driven selective aerobic oxidation of (iso)

- Myers, A. G., et al. (2011, September 9). A Versatile Synthesis of Substituted Isoquinolines.

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

- Dormán, G., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3857–3861.

Sources

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-Fluoro-7-methoxyisoquinoline | 1036711-00-8 | Benchchem [benchchem.com]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opendata.uni-halle.de [opendata.uni-halle.de]

- 8. Isoquinolone synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 11. shahucollegelatur.org.in [shahucollegelatur.org.in]

Application Note: Palladium-Catalyzed Synthesis of Isoquinolinones

Executive Summary

Isoquinolinones (specifically isoquinolin-1(2H)-ones) represent a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids and therapeutic agents targeting kinases (e.g., CDK inhibitors), PARP, and GPCRs. Traditional synthesis methods (e.g., Bischler–Napieralski, Schmidt rearrangement) often suffer from harsh conditions and poor regioselectivity.

This guide details Palladium-Catalyzed methodologies, which have emerged as the industry standard for constructing these heterocycles with high atom economy and precision. We focus on two distinct mechanistic pathways:

-

Directed C–H Activation/Annulation: The modern "workhorse" for coupling benzamides with alkynes/allenes.

-

Carbonylative Cyclization: A modular approach using aryl halides and CO surrogates.

Strategic Methodology: Pathway Selection

| Feature | Method A: C–H Activation/Annulation | Method B: Carbonylative Cyclization |

| Primary Bond Formation | C–C (via C–H cleavage) & C–N | C–C (via CO insertion) & C–N |

| Substrates | N-alkoxy/sulfonyl benzamides + Alkynes/Allenes | o-Halo-benzamides + CO source |

| Atom Economy | High (often produces only ROH/H₂O) | Moderate (Halide waste) |

| Regioselectivity | Controlled by Directing Group (DG) & Sterics | Defined by starting material substitution |

| Key Challenge | Requires specific Directing Groups (e.g., -OMe, -Piv) | Handling CO gas or surrogates |

| Ideal For | Late-stage functionalization; Library generation | Scale-up; Defined substitution patterns |

Protocol A: C–H Activation/Annulation (Benzamide + Alkyne)[1]

Mechanistic Insight

This reaction relies on the coordination of a High-Valent Pd species to a "Directing Group" (DG) on the amide nitrogen. The DG (typically N-methoxy or N-pivaloyloxy) positions the catalyst to cleave the ortho C–H bond, forming a five-membered palladacycle. Subsequent insertion of an alkyne or allene followed by reductive elimination yields the isoquinolinone.

Visualization: Catalytic Cycle (C-H Activation)

Figure 1: Catalytic cycle for Pd(II)-catalyzed oxidative annulation of N-methoxybenzamides with alkynes.

Detailed Experimental Protocol

Target: Synthesis of 3,4-diphenylisoquinolin-1(2H)-one.

Reagents:

-

Substrate: N-Methoxybenzamide (1.0 equiv, 0.5 mmol)

-

Coupling Partner: Diphenylacetylene (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (10 mol%) or Pd(CH₃CN)₂Cl₂

-

Oxidant: Ag₂CO₃ (2.0 equiv) [Alternative: Cu(OAc)₂ under O₂ atm]

-

Base: NaOAc or PivOH (0.5 equiv - acts as proton shuttle)

-

Solvent: Toluene or PEG-400 (Green alternative)

Step-by-Step Procedure:

-

Setup: Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under Ar/N₂ flow.

-

Charging: Add N-methoxybenzamide (75.6 mg, 0.5 mmol), Diphenylacetylene (107 mg, 0.6 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).

-

Solvation: Add anhydrous Toluene (4.0 mL). Note: Solvent volume is critical; high concentration (0.1–0.2 M) favors intermolecular coupling over decomposition.

-

Reaction: Seal the tube and heat to 110 °C in an oil bath for 12–16 hours.

-

Checkpoint: The reaction mixture typically turns black (Pd black precipitation) if the oxidant is depleted or catalyst decomposes.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove silver salts and Pd residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient, typically 80:20 to 60:40).

-

Validation: Verify product identity via ¹H NMR (look for disappearance of N-OMe peak if cleavage occurs, or retention if N-OMe isoquinolinone is target).

Critical Parameter: The "Internal Oxidant" Variant If using N-pivaloyloxy benzamides, the N–O bond acts as an internal oxidant.

-

Advantage: No external oxidant (Ag/Cu) is needed.

-

Modification: Omit Ag₂CO₃. The byproduct is PivOH. This is safer for scale-up.

Protocol B: Carbonylative Cyclization (Green Chemistry)

Mechanistic Insight

This method utilizes o-halobenzamides and a CO source. To avoid hazardous CO gas cylinders, we utilize Mo(CO)₆ (solid CO source) or Phenyl Formate in a two-chamber system.

Detailed Experimental Protocol

Target: Synthesis of Isoquinolin-1(2H)-one from o-bromobenzamide.

Reagents:

-

Substrate: o-Bromobenzamide (1.0 equiv)

-

Alkyne: Terminal or Internal Alkyne (1.2 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

-

CO Source: Mo(CO)₆ (1.0 equiv) or CO balloon (1 atm)

-

Base: Et₃N (3.0 equiv)

-

Solvent: 1,4-Dioxane

Step-by-Step Procedure:

-

Charging: In a glovebox or under rapid N₂ flow, add o-bromobenzamide (1.0 mmol), Alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (35 mg), and Mo(CO)₆ (264 mg) to a pressure vial.

-

Activation: Add 1,4-Dioxane (5 mL) and Et₃N (420 µL).

-

Reaction: Seal the vial immediately. Heat to 100 °C for 16 hours.

-

Safety Note: Mo(CO)₆ releases CO gas upon heating. Perform strictly in a fume hood.

-

-

Workup: Cool carefully. Vent any residual pressure in the hood. Dilute with water and extract with DCM (3x).

-

Purification: Silica gel chromatography.

Expert Insights & Troubleshooting

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor solubility. | Switch to Pd(TFA)₂ (more electrophilic). Add HFIP (hexafluoroisopropanol) as co-solvent to stabilize the transition state. |

| Regioisomer Mix | Poor directing group control. | Use sterically bulky alkynes or switch DG to N-oxide or N-pivaloyl to enforce steric steering. |

| Pd Black Formation | Rapid catalyst decomposition. | Add 10–20 mol% PivOH (Pivalic acid). It acts as a "proton shuttle" and stabilizes the C–H activation step. |

| Protodecarboxylation | Loss of CO (in Method B). | Increase CO pressure (balloon -> autoclave) or lower temperature to 80 °C. |

Solvent Effects

-

Toluene/Xylene: Standard non-polar solvents. Good for high temperatures.

-

HFIP (Hexafluoroisopropanol): The "magic solvent" for C–H activation. It hydrogen-bonds to the amide carbonyl, increasing the acidity of the ortho-C–H bond and facilitating palladation.

References

-

Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation Source: MDPI (Molecules 2017) URL:[Link]

-

Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes Source: Journal of Organic Chemistry (2021) URL:[Link]

-

Palladium-Catalyzed Enantioselective C–H Aminocarbonylation: Synthesis of Chiral Isoquinolinones Source: Organic Letters (2019) URL:[Link]

-

Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation Source: MDPI (Molecules 2025) URL:[Link]

-

Palladium-Catalyzed C-H Allylation/Annulation Reaction of Amides and Allylic Alcohols Source: Organic Chemistry Portal / J. Org. Chem (2023) URL:[Link]

Technical Support Center: Overcoming Challenges in the Fluorination of Isoquinolinones

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for the synthesis of fluorinated isoquinolinones. The strategic introduction of fluorine into the isoquinolinone scaffold is a critical tool in modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and improved pharmacokinetic profiles.[1][2][3] However, the unique electronic properties of the isoquinolinone ring system present significant challenges, including controlling regioselectivity and achieving high yields.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you navigate these complexities and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: Why is achieving the desired regioselectivity so difficult when fluorinating isoquinolinones?

A1: The primary challenge stems from the electronic nature of the pyridine ring within the isoquinolinone core. It is an electron-deficient aromatic system, which complicates traditional electrophilic aromatic substitution.[4] The nitrogen atom deactivates the ring towards electrophilic attack and directs substitution patterns. Furthermore, the fused benzene ring and the carbonyl group of the lactam functionality introduce competing electronic effects, making it difficult to predict and control the position of fluorination. For instance, the C4-position can be activated towards nucleophilic attack, while other positions might be more susceptible to electrophilic substitution under specific conditions.[5]

Q2: What are the main classes of fluorinating agents used for isoquinolinones?

A2: Fluorinating agents are broadly categorized into two main types:

-

Electrophilic ("F+") Reagents: These are the most common for late-stage fluorination and deliver an electrophilic fluorine atom. Widely used examples include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[6][7][8] They are often preferred for their stability and ease of handling compared to gaseous fluorine.[7][9]

-

Nucleophilic ("F-") Reagents: These reagents, such as potassium fluoride (KF) or cesium fluoride (CsF), provide a fluoride anion.[10] They are typically used in substitution reactions (e.g., displacing a leaving group) or in transition-metal-catalyzed processes. Their effectiveness can be limited by low solubility and high basicity, often requiring phase-transfer catalysts.[11][12]

Q3: My fluorination reaction is not working at all. What are the first things I should check?

A3: When a reaction fails, a systematic check of the fundamentals is the most efficient troubleshooting approach.[13]

-

Reagent Integrity: Electrophilic fluorinating agents can be sensitive to moisture.[13][14] Ensure your reagent is fresh or has been stored under appropriate anhydrous and inert conditions. If in doubt, try a new, unopened bottle.[14]

-

Anhydrous Conditions: Trace amounts of water can quench the reaction or decompose the fluorinating agent.[12] Ensure all glassware is rigorously oven- or flame-dried and that you are using a freshly dried, anhydrous solvent.[14][15]

-

Inert Atmosphere: Perform the reaction under a dry, inert atmosphere like nitrogen or argon to prevent side reactions with atmospheric moisture.[12]

-

Starting Material Purity: Impurities in your isoquinolinone substrate can consume the reagent or poison a catalyst. Verify the purity of your starting material.[13]

Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems.

Guide 1: Poor or Incorrect Regioselectivity

Problem: The fluorine atom is incorporating at an undesired position on the isoquinolinone ring, or a mixture of isomers is being produced.

Causality: The inherent electronic properties of the isoquinolinone nucleus often lead to a lack of selectivity. Direct C-H fluorination is particularly challenging. For example, traditional electrophilic or nucleophilic strategies often struggle to achieve meta-selectivity on pyridine-like rings due to the electronic activation at the ortho and para positions.[4]

Solutions & Protocols:

-

Strategy 1: Leverage a De Novo Synthesis Approach

-

Explanation: Instead of directly fluorinating a pre-formed isoquinolinone, construct the ring system using a fluorine-containing building block. This provides absolute control over the fluorine position. Palladium-catalyzed annulation reactions are particularly effective for this.[16][17]

-

Example Protocol (Palladium-Catalyzed Annulation):

-

To a solution of the appropriate 2-iodobenzylidenamine (1.5 equiv) in DMF, add Pd(PPh₃)₄ (5 mol %), Na₂CO₃ (1.0 equiv), and the desired fluoroalkylated alkyne (1.0 equiv).[16]

-

Heat the mixture at 100 °C for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction, quench with aqueous NaHCO₃, and extract with an organic solvent (e.g., Et₂O or EtOAc).[16]

-

Purify via column chromatography to yield the regiochemically pure 4-fluoroalkylated isoquinoline.[16][17]

-

-

-

Strategy 2: Employ a Directing Group Strategy for C-H Fluorination

-

Explanation: Introduce a removable directing group onto the isoquinolinone that positions the fluorinating agent at a specific C-H bond. While this adds steps, it can solve complex selectivity issues. This approach is well-established for achieving selectivity in challenging C-H functionalizations.[4][18]

-

Workflow:

-

Install a directing group at a known position (e.g., the nitrogen atom).

-

Perform the catalytic C-H fluorination reaction.

-

Remove the directing group to yield the desired fluorinated isoquinolinone.

-

-

-

Strategy 3: Modulate Reactivity via Dearomatization

-

Explanation: A newer strategy involves the temporary dearomatization of the pyridine ring to alter its reactivity. For instance, forming an oxazinopyridine intermediate allows for a highly selective electrophilic fluorination at the C3 position (meta-position of the original pyridine ring).[4][18]

-

Conceptual Steps:

-

Visualization: Troubleshooting & Strategy Selection

To aid in experimental design, the following diagrams outline logical workflows for troubleshooting and strategy selection.

Caption: Decision tree for troubleshooting failed fluorination reactions.

Caption: Workflow for selecting a suitable fluorination strategy.

Guide 2: Low Reaction Yield

Problem: The desired fluorinated product is forming, but in unacceptably low yields.

Causality: Low yields can result from incomplete reactions, reagent decomposition, or product degradation. Many fluorination reactions are highly sensitive to temperature and moisture.[12][15]

Solutions & Protocols:

-

Optimize Reaction Temperature: Many fluorination reactions have a narrow optimal temperature window.

-

Control Stoichiometry: Using a large excess of the fluorinating agent can sometimes lead to side reactions or over-fluorination, where more than one fluorine atom is added.

-

Recommendation: Carefully control the stoichiometry. For mono-fluorination, start with 1.0-1.2 equivalents of the fluorinating agent. If over-fluorination is observed, reduce the amount to slightly less than one equivalent (e.g., 0.95 eq).[12]

-

-

Verify Solvent Purity: Even commercially available "anhydrous" solvents can contain enough water to impede a sensitive reaction.

-

Protocol: Solvent Drying: For highly sensitive reactions, use freshly distilled solvent. For example, distill dichloromethane (DCM) from calcium hydride (CaH₂) or tetrahydrofuran (THF) from sodium/benzophenone immediately before use.

-